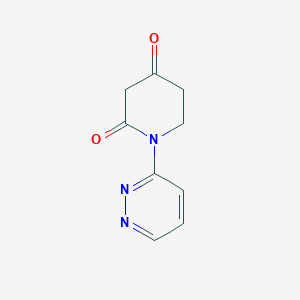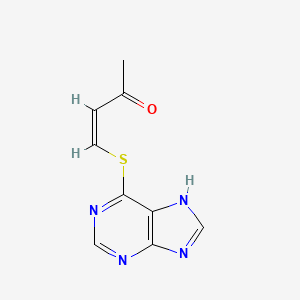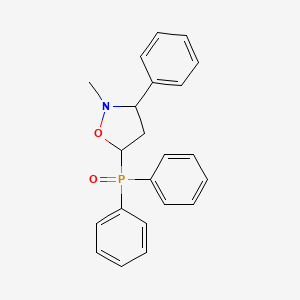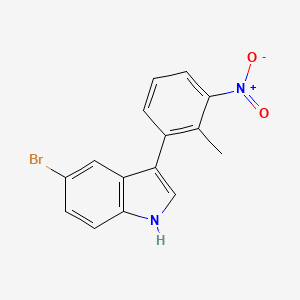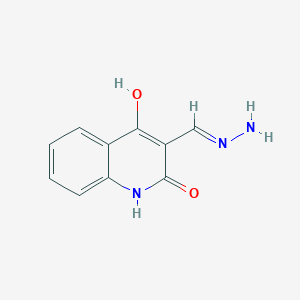![molecular formula C8H9ClN4 B12905342 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-86-5](/img/structure/B12905342.png)
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrimidine core. For instance, the reaction of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions can yield the desired imidazo[1,2-a]pyrimidine scaffold. Subsequent chlorination and dimethylation steps introduce the chlorine and dimethylamine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of bases or catalysts to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of other complex molecules and materials, contributing to advancements in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-N-ethylimidazo[1,2-a]pyrimidin-7-amine: Similar in structure but with an ethyl group instead of a dimethylamine group.
5-Chloro-N-pentylimidazo[1,2-a]pyrimidin-7-amine: Contains a pentyl group instead of a dimethylamine group.
Uniqueness
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is unique due to the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications .
Propiedades
Número CAS |
89099-86-5 |
|---|---|
Fórmula molecular |
C8H9ClN4 |
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
5-chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H9ClN4/c1-12(2)7-5-6(9)13-4-3-10-8(13)11-7/h3-5H,1-2H3 |
Clave InChI |
AZXBLFRUGLHZBK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=NC=CN2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
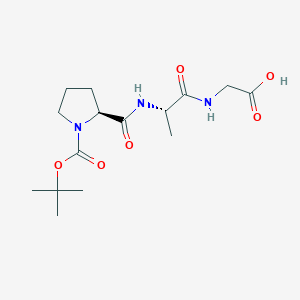
![5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905264.png)

